N-propyl-1H-benzimidazol-2-amine
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Overview
Description
“N-propyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that are of wide interest due to their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .Molecular Structure Analysis
The molecular weight of “N-propyl-1H-benzimidazol-2-amine” is 175.230 Da . It has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
“N-propyl-1H-benzimidazol-2-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a flash point of 165.3±23.2 °C . Its molar refractivity is 52.3±0.5 cm3, and it has a polar surface area of 44 Å2 .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including “N-propyl-1H-benzimidazol-2-amine”, have been found to possess antimicrobial properties . They have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Activity
Benzimidazole derivatives have also been studied for their potential anticancer properties . Their ability to interfere with cell division makes them promising candidates for cancer treatment.
Antiviral Activity
Some benzimidazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.
Antihypertensive Activity
Benzimidazole derivatives have been found to exhibit antihypertensive activities . They could potentially be used in the treatment of high blood pressure.
Antifungal Activity
Benzimidazole derivatives have shown antifungal properties . They could be used in the development of new antifungal medications.
Antileishmanial Activity
Some benzimidazole derivatives have demonstrated antileishmanial properties . They could potentially be used in the treatment of leishmaniasis, a tropical disease caused by parasites.
Antitubercular Activity
Benzimidazole derivatives have been found to exhibit antitubercular activities . They could potentially be used in the treatment of tuberculosis.
Antimalarial Activity
Benzimidazole derivatives have shown antimalarial properties . They could be used in the development of new antimalarial medications.
Mechanism of Action
While the specific mechanism of action for “N-propyl-1H-benzimidazol-2-amine” is not explicitly mentioned in the retrieved papers, benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
N-propyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPRPJYIUANQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-1H-benzimidazol-2-amine | |
CAS RN |
78508-36-8 |
Source
|
Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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